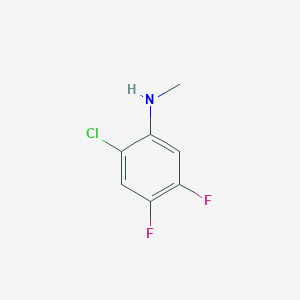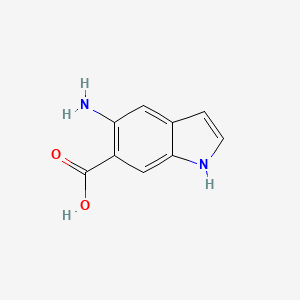
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol is a chemical compound that features a pyridine ring substituted with fluorine atoms and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol typically involves the reaction of 2,6-difluorobenzaldehyde with 5-fluoropyridine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohol derivatives.
科学研究应用
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in functional groups and reactivity.
2,6-Difluorophenol: Contains the difluorophenyl group and hydroxyl group but lacks the pyridine ring.
2,6-Difluorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a methanol group.
Uniqueness
(6-(2,6-Difluorophenyl)-5-fluoropyridin-2-yl)methanol is unique due to its combination of a pyridine ring with multiple fluorine substitutions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C12H8F3NO |
|---|---|
分子量 |
239.19 g/mol |
IUPAC 名称 |
[6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]methanol |
InChI |
InChI=1S/C12H8F3NO/c13-8-2-1-3-9(14)11(8)12-10(15)5-4-7(6-17)16-12/h1-5,17H,6H2 |
InChI 键 |
ICAOUSOGCBORRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)CO)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)

![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)


![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)



